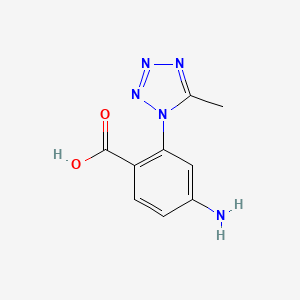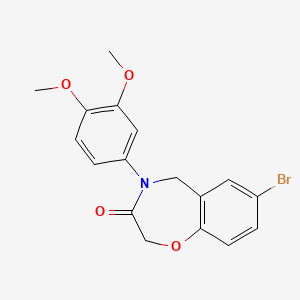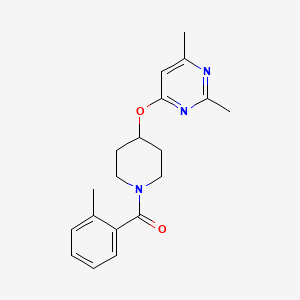
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone” is a chemical compound with the IUPAC name [4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone1. It has a molecular formula of C19H23N3O2 and a molecular weight of 325.4121.
Synthesis Analysis
The specific synthesis process for this compound is not readily available in the search results. However, piperidine derivatives, which this compound is a part of, are widely used as building blocks in synthesizing organic compounds2.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, it contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, piperidine derivatives are known to be involved in a wide variety of chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results. However, it is known that the compound has a molecular formula of C19H23N3O2 and a molecular weight of 325.4121.Applications De Recherche Scientifique
Metabolic Pathway Elucidation
Metabolic studies are essential for understanding how compounds are processed in biological systems. For instance, the metabolism of pirimicarb, a compound containing a dimethylpyrimidin moiety similar to the query compound, has been studied in humans. Researchers found specific metabolites in the urine of workers exposed to pirimicarb, indicating a substantial capacity for demethylation in humans (Hardt, Appl, & Angerer, 1999). Similar metabolic pathway studies for the specified compound could elucidate its processing and potential biological impacts.
Toxicology and Safety Assessment
Research on the safety and toxicological effects of chemical compounds is crucial for their application in pharmaceuticals, agriculture, and other industries. For instance, studies on 4-Methylpyrazole, a compound with a piperidine ring similar to the query compound, have shown it to be a potent inhibitor with potential therapeutic value in treating ethylene glycol poisoning when administered early in the course of intoxication (Baud et al., 1986). Exploring the toxicological profile and safety of "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" could reveal its potential risks and benefits for human health.
Pharmacokinetic Studies
Understanding the pharmacokinetics of a compound is essential for its development into therapeutic agents. The study of the metabolism and excretion of compounds, like the investigation into the HSP90 inhibitor BIIB021, involves identifying major metabolites and understanding the routes of elimination (Xu et al., 2013). Similar pharmacokinetic studies for the specified compound could inform its potential use in drug development by identifying how it is absorbed, distributed, metabolized, and excreted in the body.
Drug Development and Therapeutic Applications
Research into the therapeutic applications of compounds includes their potential use as active pharmaceutical ingredients. For example, the development of new vasodilators in combination with beta-adrenergic blockade for treating hypertension demonstrates the process of identifying novel therapeutic uses for chemical compounds (Gilmore, Weil, & Chidsey, 1970). Investigating "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" for similar therapeutic applications could uncover new treatments for various conditions.
Safety And Hazards
The specific safety and hazard information for this compound is not readily available in the search results. However, safety information for a related compound, 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide, indicates that it has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H332-H3353.
Orientations Futures
The future directions for this compound are not directly provided in the search results. However, piperidine derivatives are a key and extensive category of nitrogen-bearing heterocyclic compounds and play a significant role in the pharmaceutical industry2. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.
Propriétés
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-13-6-4-5-7-17(13)19(23)22-10-8-16(9-11-22)24-18-12-14(2)20-15(3)21-18/h4-7,12,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCDQEICANALAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

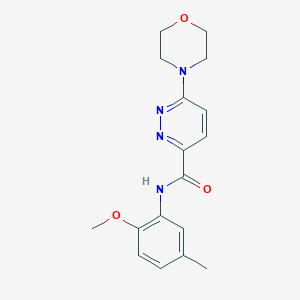
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
![methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2984667.png)

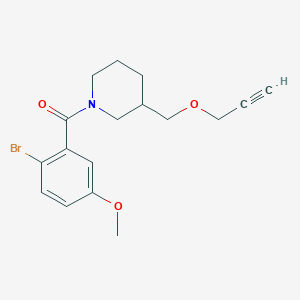
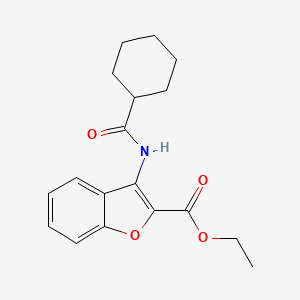
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate](/img/structure/B2984674.png)
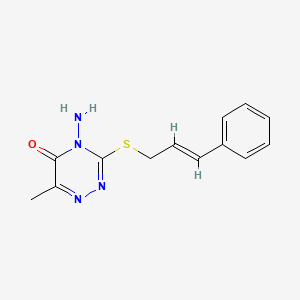
![Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2984677.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2984679.png)
![2-Methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2984681.png)
![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)
